Brigatinib-d3

Description

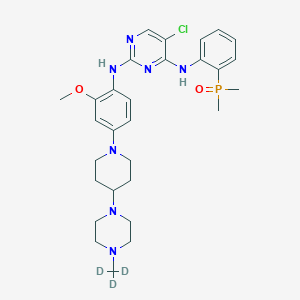

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H39ClN7O2P |

|---|---|

Molecular Weight |

587.1 g/mol |

IUPAC Name |

5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-[2-methoxy-4-[4-[4-(trideuteriomethyl)piperazin-1-yl]piperidin-1-yl]phenyl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C29H39ClN7O2P/c1-35-15-17-37(18-16-35)21-11-13-36(14-12-21)22-9-10-24(26(19-22)39-2)33-29-31-20-23(30)28(34-29)32-25-7-5-6-8-27(25)40(3,4)38/h5-10,19-21H,11-18H2,1-4H3,(H2,31,32,33,34)/i1D3 |

InChI Key |

AILRADAXUVEEIR-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl)OC |

Canonical SMILES |

CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl)OC |

Origin of Product |

United States |

Cutting Edge Analytical Research Applications of Brigatinib D3

Development and Validation of High-Sensitivity Quantitative Analytical Methods Employing Brigatinib-d3 as an Internal Standard

The use of a stable isotope-labeled internal standard (IS) is fundamental to developing robust quantitative bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS). hubspotusercontent10.net An ideal internal standard, such as this compound, shares near-identical physicochemical properties with the analyte (Brigatinib) but has a different mass, allowing it to be distinguished by the mass spectrometer. This co-elution and similar ionization behavior enable the IS to accurately correct for variations that may occur during the entire analytical process, including sample preparation and instrument response, thus ensuring the reliability of the quantitative results. hubspotusercontent10.net

High-sensitivity LC-MS/MS methods are crucial for quantifying drug concentrations in complex biological samples encountered during preclinical research. Several studies have detailed the development of such methods for Brigatinib (B606365) in various preclinical matrices, establishing a framework where this compound is an ideal internal standard. For instance, a method was developed for the simultaneous determination of Brigatinib in rat plasma and brain homogenate. researchgate.netnih.gov This method utilized a gradient elution on an ODS (octadecylsilane) column with a mobile phase composed of acetonitrile (B52724) and 0.1% formic acid in water, coupled with a mass spectrometric detector using an electrospray ionization (ESI) source in positive ion mode. researchgate.netnih.gov

Another validated bioanalytical assay quantified Brigatinib simultaneously with other ALK inhibitors in human plasma, which was also partially validated for mouse plasma and tissue homogenates of the brain, liver, kidney, and spleen. researchgate.netnih.gov This assay employed protein precipitation for sample pretreatment and chromatographic separation on an ethylene-bridged octadecyl silica (B1680970) column. researchgate.netnih.gov These methodologies demonstrate the versatility required for preclinical studies, from pharmacokinetic assessments to tissue distribution analyses. researchgate.net

The table below summarizes key parameters from developed LC-MS/MS methods for Brigatinib analysis.

| Parameter | Method 1 (Rat Plasma/Brain) researchgate.netnih.gov | Method 2 (Human/Mouse Plasma & Tissues) researchgate.netnih.gov | Method 3 (Human Plasma) nih.gov |

| Analytical Column | Inertsil ODS-3 (50 mm × 4.6 mm, 5 µm) | Ethylene bridged octadecyl silica | HyPURITY® C18 |

| Mobile Phase | Acetonitrile and 0.1% formic acid in water | Acetonitrile and 1% (v/v) formic acid in water | Ammonium acetate (B1210297) in water and methanol, with 0.1% formic acid |

| Elution Type | Gradient | Gradient | Gradient |

| Flow Rate | 0.5 mL/min | 600 µl/min | Not Specified |

| Ionization Mode | Positive Ion Electrospray (ESI) | Turbo Electrospray | Electrospray Ionization (ESI) |

The validation of bioanalytical methods is a mandatory step to ensure that the assay is fit for its intended purpose, with procedures typically following regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA). nih.govnih.gov For research-grade samples such as animal tissue homogenates, validation confirms the method's selectivity, sensitivity, linearity, precision, accuracy, recovery, and stability. researchgate.netnih.gov

In the analysis of Brigatinib in rat plasma and brain homogenate, the method was validated to have a lower limit of quantification (LLOQ) of 1.0 ng/mL in plasma and 0.5 ng/mL in brain homogenate. researchgate.net The precision and accuracy were well within acceptable limits. researchgate.net Similarly, a method for quantifying Brigatinib in mouse plasma and tissue homogenates was validated with a concentration range of 4–4000 ng/mL. researchgate.netnih.gov The within-day and between-day precision for this method was between 2.2-15.0%, and accuracy ranged from 87.2% to 110.2% across all matrices. researchgate.netnih.gov Such validated methods are successfully applied to pharmacokinetic and tissue distribution studies in animal models. researchgate.netresearchgate.net

The table below presents a summary of validation parameters from different bioanalytical methods for Brigatinib.

| Parameter | Rat Plasma researchgate.net | Rat Brain Homogenate researchgate.net | Human/Mouse Plasma & Tissues researchgate.netnih.gov | Human K2-EDTA Plasma nih.gov |

| Linearity Range (ng/mL) | 1.0 - 1000 | 0.5 - 200 | 4 - 4000 | 50 - 2,500 |

| Accuracy (%) | Within ±15% | Within ±15% | 87.2 - 110.2 | <12.5% (inaccuracy) |

| Precision (% RSD/CV) | Within 15% | Within 15% | 2.2 - 15.0 | <8.88% |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies for Preclinical Biological Matrices

Investigation of Mass Spectrometry Fragmentation Patterns for Isotopic Distinction

In LC-MS/MS, quantification is performed using selected reaction monitoring (SRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. nih.gov The choice of precursor and product ions is critical for assay selectivity and sensitivity. For Brigatinib, which has a molecular weight of 584.09 g/mol , the protonated precursor ion [M+H]⁺ is observed at an m/z of approximately 584.2. nih.govpharmaffiliates.com

This compound has a molecular weight of 587.1 g/mol , reflecting the replacement of three hydrogen atoms with deuterium (B1214612). axios-research.comaxios-research.com This results in a protonated precursor ion [M+H]⁺ at an m/z of approximately 588.1. This 3-dalton mass difference is the basis for the isotopic distinction between the analyte and the internal standard. The fragmentation of the precursor ion is influenced by its chemical structure and the energy applied. libretexts.orguni-saarland.de The resulting product ions for this compound will also be shifted by 3 daltons if the deuterium atoms are retained on the fragmented portion of the molecule. For example, a common SRM transition for Brigatinib is m/z 584.26 → 484.08. nih.gov For this compound, the corresponding transition would be m/z 588.1 → 487.1, assuming the three deuterium atoms are not part of the neutral fragment that is lost. This clear mass difference allows the detector to monitor both compounds simultaneously without interference.

The following table details the mass spectrometry transitions for Brigatinib and the expected corresponding transition for this compound.

| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Product Ion (m/z) | Monitored Transition |

| Brigatinib | 584.26 nih.govresearchgate.net | 484.08 nih.gov | 584.26 → 484.08 |

| This compound | ~588.1 axios-research.comaxios-research.com | ~487.1 (inferred) | ~588.1 → ~487.1 (inferred) |

Advanced Approaches in Traceability and Reference Standard Applications in Pharmaceutical Research

Beyond its use as an internal standard in specific assays, this compound serves a broader and equally critical role as a pharmaceutical reference standard. axios-research.comaxios-research.comsynzeal.com Reference standards are highly characterized materials that provide a benchmark for verifying the identity, purity, and potency of active pharmaceutical ingredients (APIs) and final drug products. cambrex.com Their use is mandated by regulatory agencies to ensure product quality, consistency, and safety. cambrex.com

This compound, as a stable isotope-labeled reference material, is essential for several key activities in pharmaceutical research and quality control (QC):

Method Development and Validation: It is used to confirm the performance of analytical methods, such as those used for QC testing and stability studies. axios-research.comsynzeal.com

Traceability: It serves as a traceable standard, often against primary pharmacopeial standards (e.g., USP or EP), ensuring that analytical measurements are accurate and comparable across different laboratories and manufacturing sites. axios-research.comsynzeal.comsigmaaldrich.com

Impurity Identification: Reference standards for impurities are crucial for identifying and quantifying unknown peaks in chromatographic analyses of the API. axios-research.com

By providing a reliable and stable benchmark, this compound supports the entire lifecycle of pharmaceutical development, from early research to regulatory submissions (like ANDA and DMF filings) and ongoing quality assurance of the commercial product. axios-research.comsynzeal.comcambrex.com

Preclinical Pharmacokinetic and Metabolic Research Investigations Utilizing Brigatinib D3

Elucidation of Metabolic Pathways Using Deuterated Tracers (Brigatinib-d3) in In Vitro and Animal Models

The use of deuterated tracers like this compound is instrumental in mapping the metabolic fate of brigatinib (B606365). researchgate.net These studies, conducted in both laboratory settings (in vitro) and in animal models (in vivo), provide a comprehensive understanding of how the drug is processed in the body.

In Vitro Metabolic Stability Studies in Hepatic Microsomes and Isolated Hepatocytes

In vitro metabolic stability assays are fundamental in early drug discovery to predict a compound's behavior in the body. nuvisan.com These assays typically utilize liver microsomes or hepatocytes to assess the rate at which a compound is metabolized. srce.hradmescope.comspringernature.com Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of cytochrome P450 (CYP) enzymes, responsible for phase I metabolism. srce.hr Hepatocytes, the main cells of the liver, contain both phase I and phase II metabolic enzymes, offering a more complete picture of metabolic processes. admescope.com

Studies using human liver microsomes have identified CYP2C8 and CYP3A4 as the primary enzymes involved in the metabolism of brigatinib. nih.govtga.gov.au The metabolic stability of a compound is often expressed as its in vitro half-life (t½) and intrinsic clearance (CLint), which describe the time it takes for 50% of the compound to be eliminated and the inherent ability of the liver to metabolize the drug, respectively. srce.hr These in vitro systems are crucial for predicting in vivo hepatic clearance and potential drug-drug interactions. nuvisan.comsrce.hr

Table 1: Key In Vitro Systems for Metabolic Stability Studies

| In Vitro System | Primary Function | Key Enzymes Present |

| Hepatic Microsomes | Assess Phase I (oxidative) metabolism | Cytochrome P450 (CYP) enzymes |

| Isolated Hepatocytes | Assess both Phase I and Phase II metabolism | CYP enzymes, UGTs, SULTs, etc. |

Identification and Characterization of Deuterated Metabolites and Their Formation Pathways

The use of this compound simplifies the identification and structural elucidation of its metabolites. In vitro studies with rat liver microsomes have identified several phase I metabolites of brigatinib. rsc.orgsemanticscholar.org The primary metabolic pathways include N-dealkylation, α-hydroxylation, and α-oxidation. rsc.orgsemanticscholar.org Additionally, reactive iminium intermediates have been detected, suggesting a potential for bioactivation, with the piperidine (B6355638) ring being implicated in this process. rsc.orgsemanticscholar.org The stable isotope label of this compound allows for the clear distinction of drug-related material from background noise in analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.net

In humans, the major metabolic pathways for brigatinib are N-demethylation and cysteine conjugation. researchgate.net The primary metabolite, AP26123, results from N-demethylation. researchgate.net

Quantitative Assessment of N-Demethylation and Cysteine Conjugation Pathways

Following oral administration of radiolabeled brigatinib in humans, the majority of the circulating radioactivity was attributed to the unchanged parent drug (91.5%), with the main metabolite, AP26123 (formed via N-demethylation), accounting for only 3.5%. researchgate.net This indicates that while N-demethylation is a key metabolic route, a significant portion of the administered dose circulates as the active parent compound. researchgate.net Cysteine conjugation represents another important pathway for brigatinib's clearance. researchgate.net

Comparative Preclinical Pharmacokinetic Profiling of this compound and Unlabeled Brigatinib in Animal Models

Comparative pharmacokinetic studies are essential to ensure that the deuterated analog, this compound, behaves similarly to the unlabeled parent drug, brigatinib, in biological systems. This validation is crucial for the relevance of the data obtained using the deuterated tracer.

A study in rats that received a 5 mg/kg oral dose of either brigatinib or a brigatinib-analog (structurally similar to this compound) showed no significant differences in key pharmacokinetic parameters. nih.govresearchgate.net These parameters included the area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), apparent volume of distribution (Vd), and clearance (CLz/F). nih.gov This demonstrates that the isotopic labeling in this compound does not significantly alter the pharmacokinetic properties of the molecule, validating its use as a tracer for the parent compound. nih.govresearchgate.net

Table 2: Comparative Pharmacokinetic Parameters of Brigatinib and Brigatinib-Analog in Rats

| Parameter | Brigatinib | Brigatinib-Analog |

| AUC (ng/mL·min) | 261528.73 ± 86227.28 | 262436.45 ± 74089.38 |

| Cmax (ng/mL) | 537.85 ± 185.55 | 734.41 ± 83.06 |

| Tmax (min) | 260.00 ± 30.98 | 260.00 ± 48.99 |

| Vd (L/kg) | 5.66 ± 1.94 | 3.43 ± 0.96 |

| CLz/F (L/min/kg) | 0.022 ± 0.010 | 0.021 ± 0.006 |

| Data from a study in rats administered a single 5 mg/kg oral dose. nih.gov |

Research on Drug Transporter Interactions and Enzyme Induction/Inhibition in Preclinical Systems

Understanding how a drug interacts with transporters and metabolic enzymes is critical to predicting its potential for drug-drug interactions. abdn.ac.uk Brigatinib has been studied for its effects on various transporters and its potential to induce or inhibit key drug-metabolizing enzymes.

Substrate and Inhibitory Activities on Efflux Transporters (e.g., P-glycoprotein, Breast Cancer Resistance Protein) in Cell-Based Assays

In vitro studies have shown that brigatinib is a substrate of both P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are important efflux transporters that can limit a drug's absorption and distribution. nih.govacs.org Brigatinib also exhibits inhibitory activity against several transporters, including P-gp, BCRP, Organic Cation Transporter 1 (OCT1), and Multidrug and Toxin Extrusion Proteins 1 (MATE1) and MATE2K. nih.govnih.gov

Physiologically-based pharmacokinetic (PBPK) modeling predicts that brigatinib may increase the systemic exposure of P-gp substrates by 15-43% and MATE1 substrates by up to 29%. nih.govnih.gov However, the model predicted negligible effects on BCRP-mediated efflux. nih.govnih.gov

Table 3: In Vitro Inhibitory Activity of Brigatinib on Drug Transporters

| Transporter | IC50 (μM) |

| P-glycoprotein (P-gp) | 1.76 |

| Breast Cancer Resistance Protein (BCRP) | 10.1 |

| Organic Cation Transporter 1 (OCT1) | 6.49 |

| Multidrug and Toxin Extrusion Protein 1 (MATE1) | 0.832 |

| Multidrug and Toxin Extrusion Protein 2K (MATE2K) | 5.19 |

| IC50 values represent the concentration of brigatinib required to inhibit 50% of the transporter's activity in vitro. nih.gov |

In terms of enzyme induction, brigatinib is considered a weak inducer of CYP3A in vivo. researchgate.net Co-administration of brigatinib was shown to reduce the exposure of midazolam, a CYP3A substrate, by approximately 26%. researchgate.net

Modulation of Cytochrome P450 Enzymes (e.g., CYP2C8, CYP3A4) in In Vitro Studies

In vitro studies using human liver microsomes have been instrumental in characterizing the metabolic fate of brigatinib and its drug-drug interaction potential. These studies have identified cytochrome P450 (CYP) enzymes CYP2C8 and CYP3A4 as the primary catalysts for brigatinib's metabolism. fda.govdrugbank.com The use of a deuterated internal standard, such as this compound or the similar D4-brigatinib, is crucial for the accurate quantification of brigatinib and its metabolites during these highly specific enzyme assays. researchgate.net

Research has focused on determining whether brigatinib can inhibit or induce these key enzymes, as such interactions could affect the clearance of co-administered medications.

Inhibition Potential in Human Liver Microsomes

Comprehensive in vitro inhibition assays have been conducted to evaluate the effect of brigatinib and its primary metabolite, AP26123, on a panel of major CYP enzymes. The half-maximal inhibitory concentration (IC50) values were determined in human liver microsomes. The findings indicate that at clinically relevant concentrations, brigatinib does not significantly inhibit the activity of CYP2C8 or CYP3A4. fda.gov

A detailed summary of the inhibitory potential of brigatinib and its metabolite AP26123 against various CYP enzymes is presented in the table below. The data, derived from studies filed with the U.S. Food and Drug Administration, show high IC50 values, suggesting a low potential for clinically significant CYP inhibition. fda.gov For most enzymes, including CYP2C8, the IC50 was greater than 100 µM. fda.gov For CYP3A4/5, the IC50 was determined to be 72.9 µM when midazolam was used as the substrate. fda.gov

Table 1: IC50 Values for Brigatinib Inhibition of CYP Activities in Human Liver Microsomes

| CYP Enzyme | Substrate | Brigatinib IC50 (µM) | AP26123 IC50 (µM) |

|---|---|---|---|

| CYP2C8 | Amodiaquine | > 100 | > 100 |

| CYP3A4/5 | Midazolam | 72.9 | 63.8 |

| CYP3A4/5 | Testosterone | > 100 | > 100 |

| CYP1A2 | Phenacetin | > 100 | > 100 |

| CYP2B6 | Bupropion | > 100 | > 100 |

| CYP2C9 | Diclofenac | > 100 | > 100 |

| CYP2C19 | S-Mephenytoin | > 100 | > 100 |

| CYP2D6 | Dextromethorphan | > 100 | > 100 |

Source: U.S. Food and Drug Administration, NDA 208772 Multidisciplinary Review and Evaluation. fda.gov

Induction Potential in Human Hepatocytes

In addition to inhibition, the potential for brigatinib to induce the expression of CYP enzymes has also been investigated. In vitro studies utilizing human hepatocytes have shown that brigatinib can cause an increase in CYP3A4 messenger RNA (mRNA) levels at clinically relevant concentrations. researchgate.net This suggests that brigatinib may act as a weak inducer of CYP3A4 in vivo. researchgate.net The precise quantification of these changes in mRNA expression relies on robust analytical methods, which are often validated using deuterated standards like this compound.

Molecular and Cellular Pharmacology Research of Brigatinib in Preclinical Models

Biochemical Kinase Inhibition Profiling and Specificity Studies

Brigatinib (B606365) is a potent tyrosine kinase inhibitor (TKI) designed with a unique pyrimidine-based structure that includes a C4 aniline (B41778) with an ortho dimethylphosphine (B1204785) oxide (DMPO) substituent. aacrjournals.org Extensive preclinical research has characterized its inhibitory activity across a wide range of kinases, revealing a profile of high potency against its primary target and a selective pattern of activity against other kinases.

Anaplastic Lymphoma Kinase (ALK) Inhibition Mechanisms and Potency

Brigatinib demonstrates highly potent inhibition of the anaplastic lymphoma kinase (ALK) and its mutant variants. In biochemical assays, brigatinib inhibits the kinase activity of native ALK with a 50% inhibitory concentration (IC50) of 0.6 nM. nih.govwindows.net Its potency extends to a wide array of clinically relevant ALK resistance mutations. For instance, it has been shown to inhibit 17 different ALK mutants that confer resistance to other ALK inhibitors, including the highly recalcitrant G1202R mutation. aacrjournals.orgresearchgate.net In cellular assays, brigatinib inhibits native ALK with a median IC50 of 10 nmol/L, which is approximately 12 times more potent than the first-generation inhibitor, crizotinib (B193316). aacrjournals.orgnih.gov This superior potency is a key feature of its preclinical profile. aacrjournals.orgresearchgate.net

Structural analyses of brigatinib bound to the ALK kinase domain provide a molecular basis for its high potency and broad activity against mutations. aacrjournals.orgresearchgate.net In cellular models, brigatinib effectively inhibits ALK phosphorylation with a 50% growth inhibition (GI50) concentration ranging from 4 to 31 nmol/L in various ALK-rearranged cancer cell lines. nih.gov It also displays over 100-fold selectivity for ALK-rearranged cell lines compared to those that are ALK-negative. nih.gov

ROS1 and FLT3 Kinase Inhibition Profiles

In addition to its potent ALK inhibition, brigatinib is a strong inhibitor of ROS1 kinase. Biochemical assays show that brigatinib inhibits ROS1 with an IC50 of 1.9 nM, a potency comparable to its inhibition of ALK. nih.govscispace.com This dual activity is also observed in cellular models, where brigatinib inhibits ROS1 with an IC50 of 18 nmol/L. aacrjournals.orgaacrjournals.org Preclinical studies have confirmed its activity against ROS1, including mutations at the gatekeeper residue (L2026M). nih.gov

Brigatinib also demonstrates activity against FMS-like tyrosine kinase 3 (FLT3). In biochemical assays, it inhibits wild-type FLT3 with an IC50 of 2.1 nmol/L and the mutant variant FLT3 (D835Y) with an IC50 of 1.5 nmol/L. nih.govaacrjournals.org However, its potency against FLT3 is lower in cellular assays compared to ALK and ROS1, with IC50 values ranging from 148 to 211 nmol/L for FLT3 and its mutant forms. aacrjournals.orgaacrjournals.orgdovepress.com This represents an approximately 11-fold lower potency compared to its cellular activity against ALK. aacrjournals.orgdovepress.com

Insulin-like Growth Factor-1 Receptor (IGF-1R) Inhibition Characterization

Brigatinib exhibits inhibitory activity against the Insulin-like Growth Factor-1 Receptor (IGF-1R). Initial biochemical screening identified IGF-1R as a target, with an IC50 value of 38 nmol/L. nih.gov In broader kinase panels, the activity was characterized as modest, with IC50 values reported between 29 and 160 nmol/L. nih.govscispace.com Cellular assays confirmed this moderate inhibition, showing an IC50 of 158 nmol/L against IGF-1R, which is about 11 times less potent than its activity against ALK in similar assays. aacrjournals.orgaacrjournals.org While IGF-1R is a known target, the inhibition is less pronounced than for ALK or ROS1. aacrjournals.orgnih.gov

Selective Inhibition of Epidermal Growth Factor Receptor (EGFR) Mutant Forms

Brigatinib's interaction with the Epidermal Growth Factor Receptor (EGFR) is selective, primarily targeting certain mutant forms over the wild-type receptor. Biochemical assays have shown that brigatinib can inhibit the EGFR (L858R) mutant with high potency (IC50 of 1.5 nmol/L). nih.govaacrjournals.org It also shows activity against the T790M resistance mutation, although with more modest potency (IC50 of 29-160 nmol/L). nih.govnih.govscispace.com In cellular assays, the potency against EGFR mutants is lower, with an IC50 of 489 nmol/L for the EGFR T790M resistance mutation. dovepress.com

Preclinical studies have explored its potential against various EGFR mutations, including the double mutant T790M/del19 and the triple mutant C797S/T790M/del19. mdpi.com While it can inhibit the proliferation of cells expressing these mutations with an IC50 of less than 100 nM, its efficacy in clinical studies for EGFR-mutated lung cancer has been limited. mdpi.com Notably, brigatinib shows minimal activity against wild-type EGFR, with cellular IC50 values greater than 3,000 nmol/L, indicating a high degree of selectivity for mutant forms. nih.govaacrjournals.org

Interactive Data Table: Kinase Inhibition Profile of Brigatinib

Below is a summary of Brigatinib's inhibitory potency (IC50) against various kinases as determined by in vitro biochemical and cellular assays from preclinical studies.

Downstream Signaling Pathway Modulation in Cellular and Preclinical In Vivo Models

Brigatinib's inhibition of target kinases leads to the suppression of critical downstream signaling pathways that drive cancer cell proliferation and survival.

Inhibition of ALK Autophosphorylation

A primary mechanism of action for brigatinib is the direct inhibition of ALK autophosphorylation. alunbrig.com In preclinical models, treatment with brigatinib leads to a potent and dose-dependent reduction in the phosphorylation of the ALK protein. researchgate.net This abrogation of ALK activation has been observed in various ALK-positive cancer cell lines, including those from non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL). nih.govscispace.com By blocking autophosphorylation, brigatinib effectively shuts down the initial step required for the activation of ALK-mediated signaling cascades. This leads to the subsequent inhibition of downstream effectors such as STAT3, AKT, ERK1/2, and S6, ultimately resulting in reduced cell proliferation and tumor growth in preclinical in vivo models. alunbrig.complos.org

Effects on STAT3, AKT, ERK1/2, and S6 Signaling Cascades

Brigatinib effectively inhibits the phosphorylation of crucial downstream signaling proteins, including STAT3, AKT, ERK1/2, and S6, in both in vitro and in vivo models. alunbrig.combccancer.bc.cachemicalbook.compharmgkb.orgpremera.comdrugcentral.org This inhibition disrupts the signaling cascades that are essential for the growth and survival of cancer cells. bccancer.bc.cachemicalbook.compharmgkb.org In neuroblastoma cell lines, treatment with brigatinib led to a clear reduction in the phosphorylation of AKT and ERK1/2. nih.govoncotarget.com Similarly, in an ALK/MYCN-driven mouse xenograft model of neuroblastoma, brigatinib treatment resulted in reduced phosphorylation of ERK5 and AKT in tumor tissues. nih.gov

Cellular Proliferation and Viability Studies in In Vitro Models

Brigatinib has been shown to inhibit the proliferation and viability of various cancer cell lines, particularly those expressing ALK fusion proteins. alunbrig.combccancer.bc.capharmgkb.orghemonc.org

Brigatinib demonstrates potent inhibitory activity against cell lines expressing EML4-ALK and NPM-ALK fusion proteins. alunbrig.combccancer.bc.capharmgkb.orgpremera.comhemonc.org In a panel of seven cell lines expressing either NPM-ALK or EML4-ALK, brigatinib inhibited cell growth with GI₅₀ values ranging from 4 to 31 nmol/L. aacrjournals.orgresearchgate.net The concentration required to inhibit ALK phosphorylation by 50% (IC₅₀) in these cell lines was between 1.5 and 12 nmol/L. aacrjournals.orgresearchgate.net This demonstrates a high degree of selectivity, with over 100-fold greater potency in ALK-positive cell lines compared to ALK-negative lines. aacrjournals.orgresearchgate.net In contrast, crizotinib showed approximately 12-fold lower potency in the same ALK-positive cell lines. aacrjournals.orgresearchgate.net

A significant advantage of brigatinib is its robust activity against a wide range of ALK mutations that confer resistance to other ALK inhibitors. aacrjournals.orgmdpi.comaacrjournals.org In cellular assays, brigatinib maintained substantial activity against all 17 secondary ALK mutants tested. aacrjournals.orgaacrjournals.org It has shown a superior inhibitory profile compared to crizotinib, ceritinib (B560025), and alectinib (B1194254) at clinically achievable concentrations. aacrjournals.orgaacrjournals.org

Notably, brigatinib is the only tyrosine kinase inhibitor to retain significant activity against the highly resistant G1202R mutation. aacrjournals.orgaacrjournals.org It has also demonstrated potent in vitro activity against other clinically relevant mutants, including L1196M. alunbrig.combccancer.bc.capharmgkb.orgpremera.com Preclinical studies have shown that brigatinib can overcome resistance mediated by mutations such as I1171N and V1180L. nih.gov In Ba/F3 cells engineered to express various ALK mutants, brigatinib was more potent than crizotinib, ceritinib, and alectinib against several key resistance mutations. futuremedicine.comaacrjournals.orgdovepress.com

Table 1: In Vitro Activity of Brigatinib Against ALK Mutants

| ALK Mutant | Brigatinib IC₅₀ (nmol/L) | Crizotinib IC₅₀ (nmol/L) | Ceritinib IC₅₀ (nmol/L) | Alectinib IC₅₀ (nmol/L) |

|---|---|---|---|---|

| Native EML4-ALK | 14 | 107 | 37 | 25 |

| G1202R | 184 | >1000 | >1000 | >1000 |

| L1196M | Not specified | Not specified | Not specified | Not specified |

| I1171N | Not specified | Not specified | Not specified | Not specified |

| V1180L | Not specified | Not specified | Not specified | Not specified |

Data sourced from preclinical studies. futuremedicine.comaacrjournals.orgdovepress.com

Activity in EML4-ALK and NPM-ALK Fusion Protein Expressing Cell Lines

Preclinical In Vivo Efficacy Studies in Orthotopic and Xenograft Animal Models

Brigatinib has demonstrated significant antitumor efficacy in various in vivo preclinical models, including subcutaneous xenografts and orthotopic brain tumor models. chemicalbook.compharmgkb.orgaacrjournals.orgnih.gov

In mouse xenograft models using ALK-positive anaplastic large-cell lymphoma (Karpas-299) and non-small cell lung cancer (H2228) cells, oral administration of brigatinib resulted in dose-dependent inhibition of tumor growth. aacrjournals.orgresearchgate.netaacrjournals.orgdovepress.com At a dose of 25 mg/kg, tumor growth in the Karpas-299 model was inhibited by 87%, and a 50 mg/kg dose led to nearly complete tumor regression that was sustained for at least 13 days after treatment ended. aacrjournals.orgresearchgate.netaacrjournals.org In the H2228 model, doses of 10, 25, or 50 mg/kg of brigatinib induced substantial and lasting tumor regression. researchgate.net

Brigatinib has shown potent antitumor activity in mice with tumors derived from ALK-driven cell lines and in patient-derived xenograft (PDX) models. nih.govmdpi.com In an ALK/MYCN-driven neuroblastoma xenograft model, brigatinib effectively inhibited tumor growth. nih.govoncotarget.com Furthermore, in an orthotopic mouse brain tumor model, brigatinib significantly reduced tumor burden and prolonged survival. alunbrig.comchemicalbook.compharmgkb.org Its efficacy extends to models with acquired resistance mutations; for instance, brigatinib substantially inhibited the growth of a G1202R-mutant tumor in vivo, whereas ceritinib and alectinib had no effect. aacrjournals.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Alectinib |

| ASP3026 |

| Brigatinib |

| Brigatinib-d3 |

| Ceritinib |

| Crizotinib |

| Lorlatinib |

| Ribociclib |

Central Nervous System Antitumor Activity in Animal Models

This compound is the deuterated form of brigatinib. axios-research.comaxios-research.comchromatoscientific.comalentris.org It is a stable isotope-labeled compound used as an internal standard for the quantitative analysis of brigatinib in research and clinical studies. axios-research.com Its molecular formula is C₂₉H₃₆D₃ClN₇O₂P and it has a molecular weight of 587.1 g/mol . axios-research.comaxios-research.com Preclinical research into the antitumor activity in the central nervous system (CNS) has been conducted on the active pharmaceutical ingredient, brigatinib.

Brigatinib has demonstrated significant antitumor activity within the central nervous system in various preclinical animal models. aacrjournals.orgmdpi.comnih.gov This activity is crucial as the CNS is a common site for metastasis in certain cancers, including anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC). oncotarget.comamegroups.org

Detailed Research Findings

Research using orthotopic mouse brain tumor models has been instrumental in evaluating the CNS efficacy of brigatinib. In one key study, human H2228 NSCLC cells, which are ALK-positive, were injected intracranially into mice to establish brain tumors. aacrjournals.orgfuturemedicine.com The subsequent treatment of these mice with brigatinib resulted in a significant survival advantage compared to both vehicle-treated mice and those treated with the first-generation ALK inhibitor, crizotinib. aacrjournals.org

Mice treated with crizotinib showed a median survival of 47.5 days, an improvement over the 28 days for the vehicle group. aacrjournals.org However, brigatinib treatment led to a markedly superior outcome. aacrjournals.org Daily oral administration of brigatinib significantly extended the median survival of the tumor-bearing mice. aacrjournals.org Furthermore, histologic analysis of the brains from these mice confirmed that brigatinib treatment led to a significant decrease in tumor burden when compared to crizotinib. aacrjournals.org

Another study highlighted that in a mouse model of ALK-positive NSCLC with CNS metastasis, low concentrations of brigatinib demonstrated antitumor effects equivalent to those of crizotinib, underscoring its high potency. mdpi.comnih.gov Brigatinib's ability to penetrate the blood-brain barrier and exert a powerful antitumor effect has been a key focus of its development. amegroups.orgamegroups.org Preclinical evidence suggests it has greater intracranial efficacy compared to earlier-generation ALK inhibitors. nih.gov

In addition to NSCLC models, the efficacy of brigatinib was assessed in a neuroblastoma mouse model. oncotarget.com Mice with subcutaneous xenografts of human neuroblastoma CLB-BAR cells were treated with brigatinib. The results showed that brigatinib significantly inhibited tumor growth and reduced tumor weight compared to the control group. oncotarget.com

Data Tables

The following tables summarize the key findings from the preclinical animal model studies.

Table 1: Survival Outcomes in Orthotopic H2228 NSCLC Brain Tumor Model

| Treatment Group | Median Survival (Days) | Statistical Significance vs. Vehicle | Statistical Significance vs. Crizotinib |

| Vehicle | 28 | - | - |

| Crizotinib (100 mg/kg) | 47.5 | P < 0.0001 | - |

| Brigatinib (25 mg/kg) | 62 | P < 0.0001 | P < 0.05 |

| Brigatinib (50 mg/kg) | >64 | P < 0.0001 | P = 0.0002 |

| All 10 mice in this group were alive at the end of the study on day 64. aacrjournals.org |

Table 2: Histologic Brain Tumor Burden Score

| Treatment Group | Mean Pathology Score | Standard Error |

| Crizotinib (100 mg/kg) | 2.5 | 0.2 |

| Brigatinib (50 mg/kg) | 0.9 | 0.3 |

| *Data derived from graphical representation in the source publication. aacrjournals.org |

Mechanistic Research on Molecular Resistance to Brigatinib in Preclinical Systems

Identification of Acquired Molecular Resistance Mechanisms in Cell Lines and Ex Vivo Samples

Secondary mutations within the ALK kinase domain are a primary driver of acquired resistance to brigatinib (B606365). These mutations can interfere with drug binding or alter the kinase's conformation. oaepublish.com While brigatinib was designed to overcome many mutations that confer resistance to earlier-generation ALK inhibitors, specific new mutations emerge under its selective pressure. oaepublish.comnih.gov

The most frequently reported acquired resistance mutation in patients treated with second-generation ALK inhibitors, including brigatinib, is the G1202R solvent-front mutation. nih.govamegroups.org In post-brigatinib resistance settings, G1202R has been observed in up to 43% of cases. nih.govamegroups.org This mutation introduces a bulkier amino acid residue that sterically hinders the binding of brigatinib to the ALK kinase domain. oaepublish.comamegroups.org While brigatinib shows some activity against G1202R, it is considered a recalcitrant mutation that confers high-level resistance. oncokb.orgaacrjournals.org

Other clinically relevant mutations identified after brigatinib treatment include:

E1210K : This mutation has been found in up to 29% of post-brigatinib resistance cases and can form compound mutations with other alterations. oaepublish.comnih.gov

D1203N : Another solvent-front mutation that impairs drug binding. oaepublish.comnih.govamegroups.org

S1206Y/C : Also a solvent-front mutation contributing to resistance. oaepublish.comnih.govamegroups.org

L1196M : Known as the "gatekeeper" mutation, it was a common resistance mechanism to the first-generation inhibitor crizotinib (B193316). While brigatinib is generally effective against L1196M, it can still be implicated in resistance, sometimes as part of a compound mutation. oaepublish.comamegroups.cn

I1171T/N/S and V1180L : These mutations, while more commonly associated with alectinib (B1194254) resistance, have also been noted in the broader context of second-generation TKI resistance and can distort the αC-helix, interfering with inhibitor binding. oaepublish.comamegroups.org

Preclinical in vitro mutagenesis screens have demonstrated that brigatinib can suppress the emergence of a wide range of ALK mutants at clinically achievable concentrations, showing a superior inhibitory profile compared to crizotinib, ceritinib (B560025), and alectinib against a panel of 17 different mutants. aacrjournals.orgdovepress.com However, the G1202R mutation remains the most challenging. aacrjournals.org The development of compound mutations, where two or more resistance mutations appear within the same ALK allele (e.g., E1210K + D1203N), represents a further layer of complexity in acquired resistance. oaepublish.combjbms.org

Table 1: Key ALK Kinase Domain Mutations Associated with Brigatinib Resistance

| Mutation | Location/Type | Frequency Post-Brigatinib | Mechanism of Resistance | Citation |

|---|---|---|---|---|

| G1202R | Solvent Front | ~43% | Steric hindrance, reduces drug binding affinity. | oaepublish.comnih.govamegroups.org |

| E1210K | ATP-binding pocket | ~29% | Alters kinase conformation; can form compound mutations. | oaepublish.comnih.gov |

| D1203N | Solvent Front | ~14% | Steric hindrance, impairs drug binding. | oaepublish.comnih.gov |

| S1206Y/C | Solvent Front | ~14% | Steric hindrance, impairs drug binding. | oaepublish.comnih.gov |

| L1196M | Gatekeeper | Less common | Reduces drug binding affinity. | oaepublish.comamegroups.cn |

| I1171T/N/S | αC-helix | Less common | Distorts αC-helix, interfering with TKI binding. | oaepublish.comamegroups.org |

| V1180L | αC-helix | Less common | Alters kinase conformation. | oaepublish.comamegroups.org |

The efficacy of brigatinib is rooted in its unique chemical structure, which includes a bisanilinopyrimidine core and a distinctive dimethylphosphine (B1204785) oxide (DMPO) group. aacrjournals.orgresearchgate.net This structure allows it to form high-affinity interactions within the ATP-binding site of the ALK kinase. aacrjournals.orgresearchgate.net However, mutations can disrupt these crucial interactions.

Solvent-front mutations (G1202R, D1203N, S1206Y/C) are located in a region of the kinase domain that is exposed to the solvent. The G1202R mutation, in particular, substitutes a small glycine (B1666218) residue with a much bulkier arginine. oaepublish.com This change creates a physical clash that prevents brigatinib from docking effectively in the binding pocket, thereby impairing its inhibitory function. amegroups.org

Mutations within the ATP-binding pocket itself, such as E1210K, alter the pocket's conformation. oaepublish.com Structural analysis shows that brigatinib's extended solubilization group interacts with residues like E1210. aacrjournals.orgresearchgate.net A mutation at this position can disrupt this favorable interaction, reducing the drug's binding affinity and efficacy. Similarly, mutations affecting the gatekeeper residue (L1196M) or the αC-helix (I1171T) can destabilize the kinase-inhibitor complex. amegroups.org

Comprehensive Analysis of ALK Kinase Domain Mutations (e.g., G1202R, L1196M, E1210K, D1203N, S1206Y/C, I1171T, V1180L)

Characterization of Bypass Signaling Pathway Activation in Preclinical Resistance Models

In ALK-independent resistance, cancer cells activate alternative signaling pathways to maintain proliferation and survival, thus "bypassing" the need for ALK signaling. oncotarget.com This can occur even while brigatinib effectively inhibits the ALK protein.

Preclinical models have identified several receptor tyrosine kinase (RTK) pathways that can be upregulated to confer resistance. An in-silico systems biology analysis predicted that resistance to brigatinib could be mediated by downstream effectors, while resistance to alectinib was more associated with alternative pro-proliferative signaling mechanisms like MET, ERBB family (including EGFR, HER2/3), FGFR, NTRK1, and PDGFR pathways. nih.gov However, activation of these bypass tracks remains a relevant mechanism of resistance to all ALK inhibitors. nih.gov For instance, the activation of the Epidermal Growth Factor Receptor (EGFR) pathway is a well-documented bypass mechanism. oncotarget.comnih.gov Brigatinib itself has some inhibitory activity against EGFR, which could be a therapeutic advantage in certain resistance contexts. nih.govdovepress.com Amplification of MET and KIT has also been observed in resistant preclinical models. oncotarget.comnih.gov

Even with ALK inhibited, the cell's growth and survival machinery can be reactivated through downstream signaling molecules. In-silico modeling suggests that potential resistance mechanisms affecting brigatinib may involve downstream mediators such as SHC1, KRAS, PI3K, and ERK. nih.govresearchgate.net The RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways are central hubs for cell signaling. nih.govmdpi.com Mutations in KRAS or PI3K, or the reactivation of these pathways through other means, can provide a powerful, ALK-independent signal for the cell to continue to grow and divide, rendering brigatinib ineffective. nih.govnih.gov

Investigation of the Role of MET, ERBB, FGFR, NTRK1, PDGFR Pathways

Development of Strategies to Overcome Preclinical Resistance

Research into overcoming brigatinib resistance is focused on both on-target and off-target mechanisms.

Targeting ALK Mutations: For on-target resistance, particularly the challenging G1202R mutation, next-generation ALK inhibitors are in development. nih.govamegroups.cn Lorlatinib, a third-generation inhibitor, was specifically designed to be active against G1202R and other resistance mutations that emerge after treatment with second-generation TKIs. amegroups.org Another approach under investigation is the use of Proteolysis-Targeting Chimeras (PROTACs). Brigatinib-based PROTACs have been developed that link the drug to an E3 ligase ligand, inducing the targeted degradation of the ALK fusion protein, including mutated forms. nih.govamegroups.cn

Dual-Inhibitor Strategies: For off-target resistance, combination therapies are a key strategy. Since brigatinib has dual ALK and EGFR inhibitory activity, it has been explored as a strategy to overcome EGFR-mediated resistance. nih.gov In preclinical models, combining brigatinib with an anti-EGFR antibody was shown to be effective against certain EGFR-mutant cancers. jfcr.or.jpnih.gov For other bypass pathways, combining an ALK inhibitor with an inhibitor of the activated pathway (e.g., MET inhibitor, MEK inhibitor) is a logical approach being tested in preclinical studies. mdpi.commdpi.com

HSP90 Inhibition: Heat shock protein 90 (HSP90) is a chaperone protein required for the stability and function of many kinases, including ALK. HSP90 inhibitors have shown promise in preclinical models for reversing resistance to ALK inhibitors, although clinical trial results have been mixed. oncotarget.com

Combination Studies with Other Kinase Inhibitors in In Vitro Models to Restore Sensitivity

To address acquired resistance, researchers have explored combining brigatinib with other inhibitors to restore or enhance its efficacy in resistant preclinical models.

A key strategy involves combining brigatinib with anti-EGFR antibodies like cetuximab or panitumumab. nih.govaacrjournals.org In models of EGFR-mutated NSCLC that have developed resistance to osimertinib (B560133) via the C797S mutation, brigatinib shows some activity. nih.gov However, its efficacy is markedly enhanced when combined with an anti-EGFR antibody. nih.gov This combination leads to a decrease in both surface and total EGFR expression, providing a powerful approach to overcome resistance in cells with triple-mutant EGFR (e.g., del19/T790M/C797S). nih.govresearchgate.net

Another approach involves combining brigatinib with inhibitors of downstream or parallel signaling pathways. For example, preclinical studies have investigated combining brigatinib with inhibitors of the mTOR pathway, such as INK-128, in models of NF2-deficient meningiomas, where brigatinib has shown anti-tumor activity. dtic.mil Additionally, combining brigatinib with the HDAC inhibitor vorinostat (B1683920) has demonstrated potent anti-tumor activity in lung adenocarcinoma cells carrying EGFR L858R/T790M/C797S mutations. techscience.com

Furthermore, studies have evaluated new kinase inhibitors against brigatinib-resistant cell lines. The fourth-generation macrocyclic EGFR inhibitor, BI-4020, has shown effectiveness against brigatinib-resistant triple and quadruple EGFR mutants. nih.govresearchgate.net When combined with panitumumab, BI-4020 demonstrated a synergistic effect, reducing the IC50 values by 3- to 10-fold compared to BI-4020 alone in Ba/F3 cells with brigatinib-resistant mutations. researchgate.net

| Cell Line (EGFR Mutation) | Drug Combination | Finding | Reference |

| Ba/F3 (del19/T790M/C797S) | Brigatinib + Anti-EGFR Antibody | Enhanced efficacy due to decreased EGFR expression. | nih.govresearchgate.net |

| PC9 (del19/T790M/C797S) | Brigatinib + Anti-EGFR Antibody | Potentiated efficacy in vitro and in vivo. | nih.gov |

| Ba/F3 (Brigatinib-Resistant Mutants) | BI-4020 + Panitumumab | Combination decreased IC50 values by ~3-10 fold compared to BI-4020 alone. | researchgate.net |

| Lung Adenocarcinoma (L858R/T790M/C797S) | Brigatinib + Vorinostat (HDAC inhibitor) | Potent anti-tumor activity observed. | techscience.com |

Evaluation of Novel Brigatinib Derivatives Against Resistant Mutant Cell Lines

In response to acquired resistance, significant research has focused on designing and synthesizing novel derivatives of brigatinib to target resistant mutants more effectively. nih.govnih.gov These efforts aim to create compounds with improved potency, selectivity, and the ability to overcome specific resistance mutations, particularly the challenging EGFR triple mutation (activating mutation/T790M/C797S). nih.govjcancer.org

One approach involves the structural modification of the brigatinib scaffold. nih.gov By adding different substituents to the aniline (B41778) group of brigatinib, researchers have developed derivatives with significantly improved inhibitory potency against resistant EGFR kinases. nih.gov For example, compound 18k (a 2',5'-dichloro derivative) showed an IC50 of 0.7 nM against EGFRL858R/T790M/C797S and 3.6 nM against EGFR19Del/T790M/C797S, making it over 54-fold more potent than the lead compound. nih.gov This derivative also demonstrated high selectivity, being 94-fold less potent against wild-type EGFR. nih.gov

Another strategy involves creating hybrid molecules that combine features of brigatinib with other EGFR inhibitors like osimertinib. nih.gov This led to the synthesis of compound 38 , which showed good inhibitory activity against EGFRL858R/T790M/C797S and EGFRDel19/T790M/C797S. nih.gov Other modifications, such as developing phosphoroxy quinazoline (B50416) derivatives from the brigatinib scaffold, have also yielded promising results. nih.gov Compound 8a from this series exhibited superior inhibitory activity and selectivity against resistant EGFR enzymes and cell lines compared to brigatinib itself. nih.gov

Researchers have also developed cyclopropanesulfonamide (B116046) derivatives using brigatinib as a lead compound. x-mol.netresearchgate.net Compound 5d from this series was identified as a highly selective inhibitor that induced cell cycle arrest and apoptosis in C797S mutated lung cancer cells and showed superior anti-tumor activity in vivo compared to brigatinib. x-mol.netresearchgate.net Furthermore, the development of PROTACs (PROteolysis TArgeting Chimeras) based on brigatinib, such as SIAIS117 , represents another innovative approach. These degraders not only inhibit the kinase but also lead to its degradation, showing potent effects against resistant mutants like ALK G1202R. researchgate.net

| Derivative Compound | Target EGFR Mutation | IC50 (nM) | Cell Line | Key Finding | Reference |

| 18k | L858R/T790M/C797S | 0.7 | BaF3 | Over 54-fold more potent than the lead compound. | nih.gov |

| 18k | 19Del/T790M/C797S | 3.6 | BaF3 | Highly potent against a clinically common resistant mutation. | nih.gov |

| 18a | L858R/T790M/C797S | 2.4 | BaF3 | 16-fold improved inhibitory potency compared to the parent compound. | nih.gov |

| 8a | Del19/T790M/C797S | - | BaF3 | Showed potent anti-tumor efficacy in a xenograft mouse model. | nih.gov |

| 5d | L858R/T790M/C797S | 1.37 | (Kinase Assay) | Highly selective with low toxicity. | x-mol.net |

| 5d | 19Del/T790M/C797S | 1.13 | (Kinase Assay) | Demonstrated superior anti-tumor activity in vivo over brigatinib. | x-mol.net |

| SIAIS117 | ALK G1202R | - | 293T | Degraded G1202R mutant ALK protein in vitro. | researchgate.net |

| Brigatinib | L858R/T790M/C797S | 55.5 | BaF3 | Baseline activity for comparison. | nih.gov |

Structural Biology and Computational Research of Brigatinib

Ligand-Protein Interaction Analysis through Co-crystallography and High-Resolution Structural Elucidation

The therapeutic success of Brigatinib (B606365) is rooted in its specific and high-affinity binding to the ATP-binding pocket of target kinases, a phenomenon that has been meticulously detailed through co-crystallography and high-resolution structural studies.

Elucidation of Binding Modes with Target Kinases (e.g., ALK, EGFR mutants)

X-ray crystallography has been instrumental in revealing the binding mode of Brigatinib with Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) mutants. oncotarget.comfrontiersin.org The co-crystal structure of Brigatinib in complex with the ALK kinase domain (PDB IDs: 5J7H and 6MX8) shows that the inhibitor adopts a characteristic U-shaped conformation within the ATP-binding site. oncotarget.comjfcr.or.jp This conformation is stabilized by a network of interactions with key amino acid residues. oncotarget.com

A pivotal feature of Brigatinib's design is its bisanilinopyrimidine core, which effectively occupies the adenine (B156593) region of the ATP pocket. oncotarget.com The molecule's C2 aniline (B41778) is adorned with a methoxy (B1213986) group and a solubilizing moiety, while the C4 aniline carries a distinctive dimethylphosphine (B1204785) oxide (DMPO) group. oncotarget.com This unique DMPO group is a key contributor to Brigatinib's high potency and broad activity against various ALK resistance mutations. nih.govacs.org

Brigatinib has also demonstrated significant activity against mutant forms of EGFR, including those resistant to other EGFR inhibitors. frontiersin.org Computational simulations have shown that Brigatinib can effectively fit into the ATP-binding pocket of the triple-mutant EGFR (C797S/T790M/activating mutation), a notoriously difficult target to inhibit. jfcr.or.jpnih.govnih.gov

Detailed Analysis of Hydrogen Bonding and Electrostatic Interactions at the Active Site

The high affinity of Brigatinib for its target kinases is a direct result of a well-defined network of hydrogen bonds and electrostatic interactions. Within the ALK active site, the pyrimidine (B1678525) core of Brigatinib forms two crucial hydrogen bonds with the backbone of Met1199 in the hinge region. nih.govmdpi.com This interaction anchors the inhibitor firmly in place. nih.gov

The novel dimethylphosphine oxide (DMPO) group plays a multifaceted role. It forms a strong electrostatic interaction with the side chain of Lys1150. nih.gov Furthermore, an intramolecular hydrogen bond between the DMPO and the C4 aniline NH group pre-organizes the molecule into its bioactive conformation, reducing the entropic penalty upon binding to ALK. researchgate.net The methoxy group on the C2 aniline extends into a pocket beneath the hinge residue Leu1198, while the chlorine atom at the C5 position of the pyrimidine ring interacts with the gatekeeper residue Leu1196. mdpi.com

In the context of EGFR mutants, molecular docking studies have visualized the binding mode of Brigatinib within the EGFR C797S mutant, revealing a conventional hydrogen bond with Met793 and two carbon-hydrogen bonds with Gln791 and Pro794, alongside multiple hydrophobic interactions. frontiersin.org

Molecular Dynamics Simulations and Advanced Computational Modeling

To complement experimental data, molecular dynamics (MD) simulations and other computational models have provided a dynamic and intricate view of Brigatinib's interactions and the molecular basis of drug resistance.

Investigation of Conformational Changes in Target Proteins Induced by Brigatinib Binding and Resistance Mutations

MD simulations have been employed to investigate the dynamic behavior of Brigatinib when bound to both wild-type and mutant ALK. nih.gov These studies have revealed that while mutations can induce significant flexibility in regions such as the P-loop and the DFG motif of the kinase, the critical hydrogen bonds between Brigatinib and the Met1199 hinge residue remain largely intact. nih.gov However, mutations like L1196M, G1269A, F1174L, and R1275Q can induce diverse conformational changes in the bound inhibitor and lead to notable energetic variations in key residues like Glu1167, Arg1209, Asp1270, and Asp1203. nih.gov

The G1202R mutation, a common cause of resistance to second-generation ALK inhibitors, induces a significant conformational change in the solvent front region of the ALK binding pocket. oaepublish.com The bulkier arginine residue sterically hinders the binding of many inhibitors. oaepublish.com Computational modeling has been crucial in understanding why Brigatinib retains substantial activity against this recalcitrant mutant. aacrjournals.org

In Silico Systems Pharmacology Models for Predicting Molecular Resistance Mechanisms

In silico systems pharmacology models have emerged as powerful tools for predicting and understanding the complex mechanisms of drug resistance. A Therapeutic Performance Mapping System (TPMS) has been utilized to compare the mechanisms of action and potential resistance pathways for Brigatinib and another ALK inhibitor, alectinib (B1194254). oncotarget.com This in silico approach predicted that Brigatinib has a broader impact on pathways related to non-small cell lung cancer (NSCLC) pathophysiology. oncotarget.com

These models can evaluate the impact of numerous protein modifications on the efficacy of a drug. For instance, one study identified 55 potential resistance-conferring modifications for Brigatinib. oncotarget.com Such predictive models are invaluable for anticipating clinical resistance and for guiding the development of next-generation inhibitors.

Structure-Activity Relationship (SAR) Studies of Brigatinib and Its Chemical Derivatives

The development of Brigatinib was a result of extensive structure-activity relationship (SAR) studies, which systematically explored how modifications to its chemical structure affect its biological activity. acs.org These studies have also guided the design of novel derivatives with improved properties.

The 2,4-diarylaminopyrimidine scaffold was identified as a potent and selective ALK inhibitor framework. acs.org The SAR studies highlighted the critical importance of several structural features of Brigatinib for its high potency and broad mutant coverage:

The Dimethylphosphine Oxide (DMPO) Group: This unique hydrogen-bond acceptor was found to be a key driver of potency and selectivity. acs.orgresearchgate.net

The Methoxy Group: Its presence on the C2 aniline ring enhances binding affinity by occupying a specific pocket. rsc.org

The Chlorine Atom: Positioned at C5, it provides a crucial interaction with the gatekeeper residue. rsc.org

The Extended Solubilization Group: This feature contributes to favorable pharmacokinetic properties. rsc.org

More recent SAR studies have focused on designing Brigatinib analogues to overcome resistance in EGFR-mutated cancers. By modifying the Brigatinib scaffold, researchers have developed novel compounds with potent activity against the challenging EGFR triple mutants. nih.govdovepress.com For example, the introduction of a cyclopropylsulfonamide moiety led to a derivative with superior anti-tumor activity in vivo compared to Brigatinib itself against certain resistant cell lines. dovepress.com

| Compound/Feature | Target Kinase(s) | Key Structural Insights |

| Brigatinib | ALK, ROS1, EGFR mutants | U-shaped binding conformation in ALK; crucial hydrogen bonds with Met1199; unique DMPO group interaction with Lys1150. oncotarget.comnih.gov |

| DMPO Group | ALK | Strong electrostatic interaction and intramolecular H-bond for pre-organization, enhancing potency. nih.govresearchgate.net |

| Brigatinib Analogue (Compound 23) | EGFR triple mutants | Potent biochemical activity against EGFRdel19/T790M/C797S and EGFR L858R/T790M/C797S. nih.gov |

| Cyclopropylsulfonamide Derivative (5d) | EGFR C797S mutants | Superior in vivo anti-tumor activity compared to Brigatinib in specific resistant models. dovepress.com |

Impact of Structural Modifications on Target Potency and Selectivity

The potency and selectivity profile of brigatinib is not the result of a single feature, but rather the synergistic effect of several key structural components optimized through meticulous structure-activity relationship (SAR) studies. sdiarticle5.com The core of the molecule is a bis-anilinopyrimidine scaffold, which orients the inhibitor within the ATP-binding pocket of the anaplastic lymphoma kinase (ALK) in a characteristic U-shaped conformation. nih.gov However, it is the specific substituents on this core that fine-tune its interactions and define its therapeutic window.

A pivotal and unique structural feature of brigatinib is the dimethylphosphine oxide (DMPO) moiety attached to the aniline ring at the C4 position of the pyrimidine core. researchgate.netnih.gov This phosphine (B1218219) oxide group, a novel hydrogen-bond acceptor in medicinal chemistry, is critical for the drug's high potency and selectivity. researchgate.netrcsb.org Its introduction increased the activity against ALK by approximately seven-fold compared to the unsubstituted analog. nih.gov The DMPO group interacts with a small pocket near the DFG motif and the catalytic lysine (B10760008) (K1150) in ALK, an interaction that is crucial for balancing potent ALK inhibition with selectivity against highly homologous kinases such as the insulin-like growth factor-1 receptor (IGF-1R) and the insulin (B600854) receptor (INSR). nih.gov Furthermore, the DMPO moiety enhances aqueous solubility, lowers lipophilicity, and reduces protein binding, contributing to favorable pharmacological properties. nih.govnih.gov

Other structural elements also play a crucial role. The chlorine atom at the C5 position of the pyrimidine ring interacts with the gatekeeper residue, L1196, while the methoxy group on the C2-aniline ring interacts with the hinge residue, L1198. mdpi.com These interactions help to anchor the molecule effectively within the ALK binding site. mdpi.com

The culmination of these structural features gives brigatinib potent activity against wild-type ALK and a wide range of clinically relevant resistance mutations that render other inhibitors ineffective. researchgate.netdovepress.com It is notably potent against the recalcitrant G1202R solvent front mutation, a common mechanism of resistance to second-generation ALK inhibitors. nih.govdovepress.com While highly potent against ALK and the closely related ROS1, brigatinib demonstrates significantly less activity against other kinases like MET and wild-type EGFR, highlighting its selectivity. nih.govdovepress.com

The following table summarizes the inhibitory activity of brigatinib against a panel of kinases and their mutations, illustrating its potency and selectivity profile.

Table 1: Inhibitory Potency of Brigatinib Against Various Kinases

| Target Kinase | Variant | IC₅₀ (nmol/L) | Reference |

|---|---|---|---|

| ALK | Wild-Type | 0.6 | nih.gov |

| C1156Y | 0.6 | nih.gov | |

| F1174L | 1.4 | rsc.org | |

| L1196M | 1.7 | rsc.org | |

| G1202R | 4.9 - 184 | nih.govrsc.org | |

| R1275Q | 6.6 | rsc.org | |

| ROS1 | Wild-Type | 1.9 | rsc.org |

| FLT3 | Wild-Type | 2.1 | rsc.org |

| D835Y | 1.5 - 2.1 | rsc.org | |

| EGFR | L858R | 1.5 - 2.1 | rsc.org |

| L858R/T790M | 29 - 160 | dovepress.comrsc.org | |

| Wild-Type | >160 | nih.gov | |

| IGF-1R | Wild-Type | 32 - 160 | nih.govrsc.org |

| INSR | Wild-Type | 160 - 262 | dovepress.comrsc.org |

| MET | Wild-Type | >1000 | nih.gov |

Rational Design Principles for Novel Kinase Inhibitors Based on Brigatinib Scaffold

The success of brigatinib has established its chemical scaffold as a valuable starting point for the rational design of new kinase inhibitors. The core principles guiding this process involve leveraging the structural insights gained from brigatinib's interaction with ALK to achieve desired potency, selectivity, and pharmacokinetic profiles for new targets. sdiarticle5.com

Structure-Based Drug Design (SBDD): A fundamental principle is the use of SBDD, which relies on high-resolution structural data from X-ray crystallography of the inhibitor-kinase complex. sdiarticle5.comrcsb.org The crystal structure of brigatinib bound to ALK reveals the precise atomic-level interactions—such as the hydrogen bonds with the hinge region and the unique interactions of the DMPO group—that are essential for its activity. researchgate.net This structural blueprint allows medicinal chemists to rationally modify the brigatinib scaffold. For instance, new functional groups can be designed to target non-conserved amino acid residues in the ATP-binding site of a different kinase, thereby engineering selectivity. sdiarticle5.com

Scaffold Hopping and Bioisosterism: The brigatinib structure serves as a 'pharmacophore model'—an essential 3D arrangement of features required for biological activity. sdiarticle5.com Researchers can use this model in computational screens to identify entirely new scaffolds that maintain the key interaction points (a practice known as scaffold hopping). researchgate.net Alternatively, specific moieties of brigatinib can be replaced with bioisosteres—substituents that retain similar physical or chemical properties—to improve aspects like metabolic stability or to explore new interactions within the binding pocket. researchgate.net The DMPO group itself, once overlooked, is now a popular bioisosteric replacement for other hydrogen-bond acceptors in kinase inhibitor design. researchgate.net

Macrocyclization: A more advanced design principle involves using an acyclic, potent inhibitor scaffold like brigatinib's as a basis for creating a macrocyclic inhibitor. biorxiv.orgnih.gov By cyclizing the molecule, chemists can pre-organize the inhibitor into its bioactive conformation, which can reduce the entropic penalty of binding and often leads to enhanced potency and selectivity. nih.gov Lorlatinib, a third-generation ALK inhibitor, was designed using this principle, building upon the insights from earlier acyclic inhibitors like crizotinib (B193316). biorxiv.orgnih.gov The rigid, U-shaped conformation of the brigatinib scaffold makes it a suitable candidate for such rational design strategies, aiming to overcome complex resistance mutations or to target other kinases with high affinity. biorxiv.org

Q & A

Q. How should conflicting data on this compound’s blood-brain barrier (BBB) penetration be addressed in translational studies?

- Methodological Answer : Reconcile discrepancies by:

- Method : Compare in situ perfusion vs. microdialysis techniques.

- Model : Validate in human induced pluripotent stem cell (iPSC)-derived BBB models.

- Analysis : Apply meta-analysis to aggregate data from published studies, weighting by sample size and methodology rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.